molecular formula C15H5Cl2FN4 B15199649 1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(m-fluoroanilino)- CAS No. 35728-01-9

1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(m-fluoroanilino)-

Cat. No.: B15199649
CAS No.: 35728-01-9
M. Wt: 331.1 g/mol
InChI Key: ASURHLVWMBKSSP-UHFFFAOYSA-N
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Description

2,4-dichloro-6-[(3-fluorophenyl)amino]benzene-1,3,5-tricarbonitrile is an aromatic compound with significant potential in various scientific fields. It is characterized by the presence of chlorine, fluorine, and cyano groups attached to a benzene ring, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6-[(3-fluorophenyl)amino]benzene-1,3,5-tricarbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichlorobenzonitrile and 3-fluoroaniline.

    Nucleophilic Substitution: The reaction involves the nucleophilic substitution of the chlorine atoms in 2,4-dichlorobenzonitrile with the amino group of 3-fluoroaniline. This step is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-6-[(3-fluorophenyl)amino]benzene-1,3,5-tricarbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium phosphate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,4-dichloro-6-[(3-fluorophenyl)amino]benzene-1,3,5-tricarbonitrile has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-[(3-fluorophenyl)amino]benzene-1,3,5-tricarbonitrile involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as chlorine and cyano groups can influence its reactivity and binding affinity to target molecules. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-6-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a cyano group.

    2,4,6-trichloroaniline: Contains three chlorine atoms and lacks the fluorophenyl and cyano groups.

Uniqueness

2,4-dichloro-6-[(3-fluorophenyl)amino]benzene-1,3,5-tricarbonitrile is unique due to the combination of chlorine, fluorine, and cyano groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

35728-01-9

Molecular Formula

C15H5Cl2FN4

Molecular Weight

331.1 g/mol

IUPAC Name

2,4-dichloro-6-(3-fluoroanilino)benzene-1,3,5-tricarbonitrile

InChI

InChI=1S/C15H5Cl2FN4/c16-13-10(5-19)14(17)12(7-21)15(11(13)6-20)22-9-3-1-2-8(18)4-9/h1-4,22H

InChI Key

ASURHLVWMBKSSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=C(C(=C(C(=C2C#N)Cl)C#N)Cl)C#N

Origin of Product

United States

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